molecular formula C24H27ClN4O3 B2437284 Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904457-99-4

Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2437284
CAS RN: 904457-99-4
M. Wt: 454.96
InChI Key: CFYKPBBSXVHOEO-UHFFFAOYSA-N
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Description

The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The dihydropyrimidine ring adopts a screw-boat conformation .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved adding piperazine to a solution of the compound and potassium carbonate in CHCl3 .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring in the compound adopts a screw-boat conformation .


Chemical Reactions Analysis

The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .


Physical And Chemical Properties Analysis

The compound, C14H16N2O3, exhibits a wide spectrum of biological activities . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

Mechanism of Action

The compound showed promising neuroprotective and anti-inflammatory properties. It exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This opens up new possibilities for future research in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)17-6-4-3-5-7-17)16-28-12-14-29(15-13-28)19-10-8-18(25)9-11-19/h3-11,22H,2,12-16H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYKPBBSXVHOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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